molecular formula C17H18ClN5S2 B2945199 2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-78-7

2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Cat. No. B2945199
CAS RN: 868221-78-7
M. Wt: 391.94
InChI Key: YZQYPOOASFLYES-UHFFFAOYSA-N
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Description

The compound “2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a 1,2,4-triazole ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecule contains a pyrimidine ring and a 1,2,4-triazole ring, both of which are aromatic and contribute to the stability of the molecule . The presence of sulfur atoms suggests that the molecule may participate in reactions involving the formation or breaking of sulfur-containing bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds are known to participate in a variety of chemical reactions. For example, triazole rings can act as ligands in coordination chemistry, and sulfur atoms can participate in redox reactions .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Synthetic Pathways and Drug Precursors : The synthesis of triazole and pyrimidine derivatives, including methods that may involve sulfanyl groups, plays a critical role in developing novel compounds with potential therapeutic applications. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the importance of pyrimidine and triazole derivatives in synthesizing complex molecules with high stereochemical control, demonstrating the relevance of such compounds in drug synthesis and development (Butters et al., 2001).

Material Science

  • Heterocyclic Compounds in Materials : The study and application of heterocyclic compounds, such as pyrimidine and triazole derivatives, extend beyond pharmaceuticals into materials science. These compounds can serve as building blocks for creating novel materials with unique electronic, optical, or mechanical properties. Research into the synthesis and characterization of such molecules can lead to advancements in materials science, including the development of new polymers, coatings, or electronic materials.

Biological Studies

  • Biological Activity and Selective Inhibition : Derivatives of pyrimidine and triazole have been explored for their biological activity, including their role as selective inhibitors for various biological targets. The design and synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase exemplify the pursuit of novel compounds for therapeutic purposes. Such compounds have potential applications in treating diseases by inhibiting specific enzymes or biological pathways critical to disease progression (Gangjee et al., 1996).

Spectroscopic and Analytical Applications

  • Spectroscopic Analysis : The detailed spectroscopic investigation of compounds containing triazole, pyrimidine, and sulfanyl groups aids in understanding their structural and electronic properties. Such analyses are crucial for characterizing new compounds and understanding their potential applications in various fields, including as chemotherapeutic agents or in material science. Spectroscopic techniques, including FT-IR, FT-Raman, and NMR, play a vital role in this process, providing insights into the molecular structure and behavior of these compounds (Alzoman et al., 2015).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQYPOOASFLYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

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